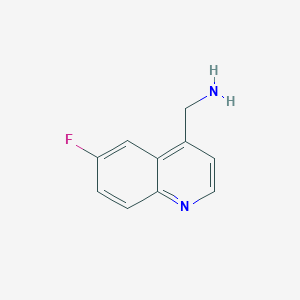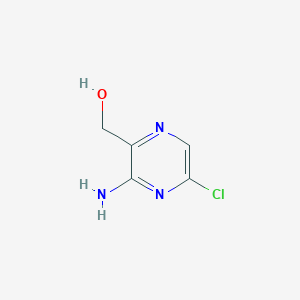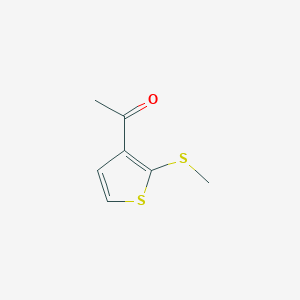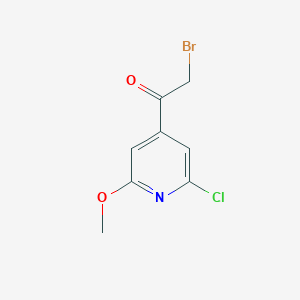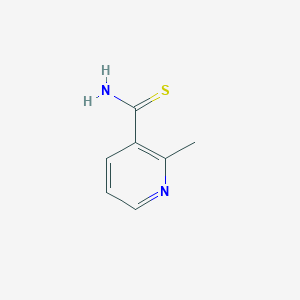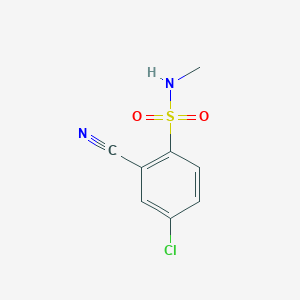
1-Fluoro-4-(1-fluoroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-4-(1-fluoroethyl)benzene is an organic compound with the molecular formula C8H8F2 It is a derivative of benzene, where one hydrogen atom is replaced by a fluoroethyl group and another by a fluorine atom
Vorbereitungsmethoden
The synthesis of 1-Fluoro-4-(1-fluoroethyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction, where benzene is treated with fluoroethyl halides in the presence of a catalyst. Another method includes the use of fluorinating agents such as Selectfluor to introduce the fluorine atoms into the benzene ring .
Industrial production methods often involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
1-Fluoro-4-(1-fluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluoroethylbenzoic acids.
Reduction: Reduction reactions can convert it into fluoroethylbenzene derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-4-(1-fluoroethyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Fluoro-4-(1-fluoroethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The fluoroethyl group enhances the compound’s reactivity, allowing it to participate in various chemical transformations. The pathways involved include the formation of benzenonium intermediates, which then undergo further reactions to yield substituted benzene derivatives .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-4-(1-fluoroethyl)benzene can be compared with other similar compounds such as:
Fluorobenzene: A simpler compound with only one fluorine atom attached to the benzene ring.
1-Fluoro-4-iodobenzene: Contains an iodine atom instead of a fluoroethyl group, leading to different reactivity and applications.
1-Fluoro-4-(trifluoromethyl)benzene: Features a trifluoromethyl group, which significantly alters its chemical properties and uses.
Eigenschaften
Molekularformel |
C8H8F2 |
|---|---|
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
1-fluoro-4-(1-fluoroethyl)benzene |
InChI |
InChI=1S/C8H8F2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 |
InChI-Schlüssel |
SAJAJABRLLZJEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


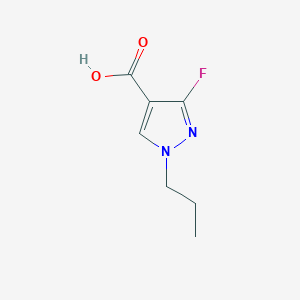
![6-Chlorobenzo[d]isoxazole-3-carboxamide](/img/structure/B12960088.png)
![5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960094.png)
![5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12960109.png)
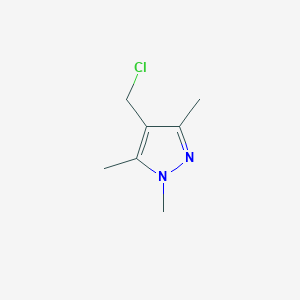
![5-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12960120.png)
![3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine](/img/structure/B12960126.png)

